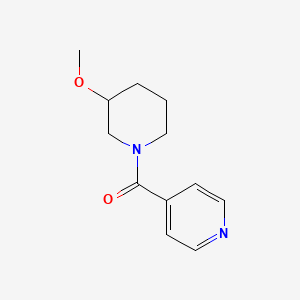
4-(3-Methoxypiperidine-1-carbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “4-(3-Methoxypiperidine-1-carbonyl)pyridine” were not found, it’s worth noting that pyrrolidine rings, which are similar to piperidine rings, can be synthesized from different cyclic or acyclic precursors . Additionally, functionalization of preformed pyrrolidine rings, such as proline derivatives, is another synthetic strategy .Molecular Structure Analysis
The molecular structure of “4-(3-Methoxypiperidine-1-carbonyl)pyridine” is characterized by a pyridine ring attached to a methoxypiperidine carbonyl group. The structure of similar compounds, such as pyrrolidine, is influenced by factors like steric factors and the spatial orientation of substituents .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 4-(3-Methoxypiperidine-1-carbonyl)pyridine , serve as essential building blocks for drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts favorable pharmacokinetic properties, and its presence in over twenty classes of drugs underscores its significance .
Antioxidant Activity
The compound’s unique structure may contribute to antioxidant properties. Investigating its ability to scavenge free radicals and protect cells from oxidative stress is an active area of research. Understanding its mechanism of action could lead to potential therapeutic applications .
DNA Binding Studies
Researchers have evaluated the interaction between 4-(3-Methoxypiperidine-1-carbonyl)pyridine and DNA. By studying its binding affinity and mode of interaction, scientists gain insights into its potential as a DNA-targeting agent. Such studies are crucial for drug design and cancer therapy .
Spiropiperidines and Condensed Piperidines
Exploring the synthesis of spiropiperidines and condensed piperidines from this compound provides opportunities for designing new heterocyclic structures. These derivatives often exhibit diverse biological activities, making them attractive targets for drug discovery .
Biological Evaluation
Scientists continue to assess the biological activity of synthetic and natural piperidines. By testing their effects on specific biological targets (e.g., enzymes, receptors), researchers identify potential drug candidates. The piperidine moiety’s versatility allows for fine-tuning of pharmacological properties .
Multicomponent Reactions
Efficient methods for synthesizing substituted piperidines are essential. Researchers explore multicomponent reactions involving 4-(3-Methoxypiperidine-1-carbonyl)pyridine as a substrate. These reactions enable rapid access to diverse piperidine derivatives, streamlining drug discovery efforts .
Direcciones Futuras
While specific future directions for “4-(3-Methoxypiperidine-1-carbonyl)pyridine” were not found in the search results, it’s worth noting that there is ongoing research into similar compounds. For instance, there is interest in the design of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
(3-methoxypiperidin-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-3-2-8-14(9-11)12(15)10-4-6-13-7-5-10/h4-7,11H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRXPZVWVDIFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypiperidine-1-carbonyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

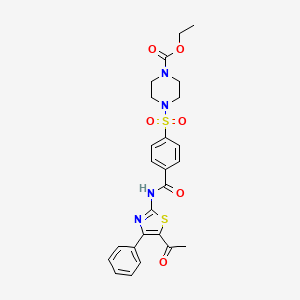
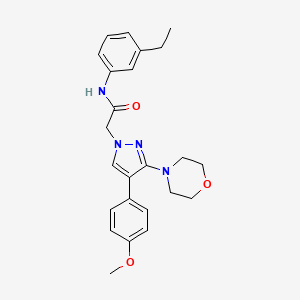

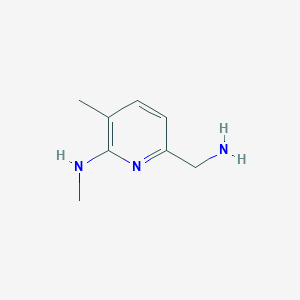
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2633273.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2633275.png)
![2-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2633278.png)
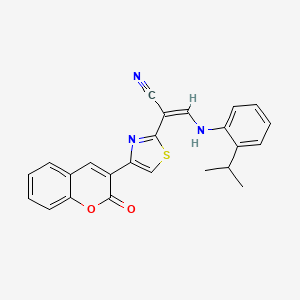
![4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2633281.png)



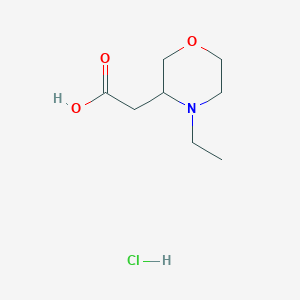
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)